1-{4-[4-(1H-imidazol-1-yl)benzoyl]phenyl}-1H-imidazole
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Overview
Description
1-{4-[4-(1H-imidazol-1-yl)benzoyl]phenyl}-1H-imidazole is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Bis(4-imidazol-1-ylphenyl)methanone is primarily involved in the formation of coordination polymers . It acts as a ligand, coordinating with metal ions such as cobalt and nickel , and zinc . The primary targets of Bis(4-imidazol-1-ylphenyl)methanone are these metal ions.
Mode of Action
Bis(4-imidazol-1-ylphenyl)methanone interacts with its targets by coordinating with the metal ions to form complex structures. For instance, in one coordination polymer, cobalt is five-coordinated by three oxygen atoms of two dicarboxylate ligands and two nitrogen atoms from two Bis(4-imidazol-1-ylphenyl)methanone ligands .
Biochemical Pathways
The coordination of Bis(4-imidazol-1-ylphenyl)methanone with metal ions leads to the formation of coordination polymers . These polymers have novel structural architectures and topologies, and potential applications in various fields such as catalysis, drug delivery, gas storage, sensing, and magnetism .
Pharmacokinetics
The solvothermal synthesis method used to create the coordination polymers suggests that the compound may have good solubility .
Result of Action
The result of Bis(4-imidazol-1-ylphenyl)methanone’s action is the formation of coordination polymers with unique structures . These polymers have potential applications in various fields, indicating that the molecular and cellular effects of Bis(4-imidazol-1-ylphenyl)methanone’s action are significant.
Preparation Methods
The synthesis of 1-{4-[4-(1H-imidazol-1-yl)benzoyl]phenyl}-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Benzoylation: The imidazole ring is then benzoylated using benzoyl chloride in the presence of a base such as anhydrous aluminum chloride.
Final Coupling: The benzoylated imidazole is coupled with a phenyl group under suitable conditions to form the final compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-{4-[4-(1H-imidazol-1-yl)benzoyl]phenyl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{4-[4-(1H-imidazol-1-yl)benzoyl]phenyl}-1H-imidazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-{4-[4-(1H-imidazol-1-yl)benzoyl]phenyl}-1H-imidazole is unique due to its specific structure, which combines the properties of both imidazole and benzoyl groups. Similar compounds include:
1-Phenylimidazole: Known for its use as a ligand and in biological studies.
1,4-Bis[(1H-imidazol-1-yl)methyl]benzene: Used in coordination chemistry and materials science.
1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethylene: Explored for its optical properties and potential use in organic electronics.
4,4’-Di(1H-imidazol-1-yl)-1,1’-biphenyl: Studied for its applications in catalysis and materials science.
These compounds share the imidazole ring but differ in their additional functional groups, leading to varied applications and properties.
Properties
IUPAC Name |
bis(4-imidazol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c24-19(15-1-5-17(6-2-15)22-11-9-20-13-22)16-3-7-18(8-4-16)23-12-10-21-14-23/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJBQDJZUZWTFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N3C=CN=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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